molecular formula C24H20F4N6O2 B10774882 4-[[3-[(6S)-3-(1,1-difluoroethyl)-6-methyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-carbonyl]phenyl]-difluoromethyl]-2H-phthalazin-1-one

4-[[3-[(6S)-3-(1,1-difluoroethyl)-6-methyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-carbonyl]phenyl]-difluoromethyl]-2H-phthalazin-1-one

Cat. No.: B10774882
M. Wt: 500.4 g/mol
InChI Key: NWGMIELHSCQGOG-ZDUSSCGKSA-N
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Description

AZ0108 is a potent inhibitor of poly ADP-ribose polymerase (PARP) enzymes, specifically targeting PARP1, PARP2, and PARP6. It has shown significant potential in scientific research, particularly in oncology, due to its ability to inhibit centrosome clustering and induce cytotoxicity in cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AZ0108 involves the optimization of phthalazinone-based PARP inhibitors. The synthetic route includes several key steps:

Industrial Production Methods

Industrial production of AZ0108 would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry could be employed to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

AZ0108 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s activity .

Scientific Research Applications

AZ0108 has a wide range of scientific research applications:

    Chemistry: It serves as a tool for studying the inhibition of PARP enzymes and their role in cellular processes.

    Biology: AZ0108 is used to investigate the biological consequences of inhibiting centrosome clustering and its effects on cell division.

    Medicine: The compound has shown potential in cancer research, particularly in inducing cytotoxicity in cancer cells and inhibiting tumor growth.

    Industry: AZ0108 can be used in the development of new therapeutic agents targeting PARP enzymes .

Mechanism of Action

AZ0108 exerts its effects by inhibiting the activity of PARP1, PARP2, and PARP6. These enzymes are involved in various cellular processes, including DNA repair and cell division. By inhibiting these enzymes, AZ0108 induces replication stress and prevents centrosome clustering, leading to cell death in cancer cells. The compound’s mechanism of action involves competitive inhibition at the NAD+ binding site of the PARP enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of AZ0108

AZ0108 is unique due to its high selectivity for PARP1, PARP2, and PARP6, and its ability to induce replication stress and centrosome declustering. This makes it a valuable tool in cancer research, offering potential advantages over other PARP inhibitors .

Properties

Molecular Formula

C24H20F4N6O2

Molecular Weight

500.4 g/mol

IUPAC Name

4-[[3-[(6S)-3-(1,1-difluoroethyl)-6-methyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-carbonyl]phenyl]-difluoromethyl]-2H-phthalazin-1-one

InChI

InChI=1S/C24H20F4N6O2/c1-13-11-34-18(29-32-22(34)23(2,25)26)12-33(13)21(36)14-6-5-7-15(10-14)24(27,28)19-16-8-3-4-9-17(16)20(35)31-30-19/h3-10,13H,11-12H2,1-2H3,(H,31,35)/t13-/m0/s1

InChI Key

NWGMIELHSCQGOG-ZDUSSCGKSA-N

Isomeric SMILES

C[C@H]1CN2C(=NN=C2C(C)(F)F)CN1C(=O)C3=CC(=CC=C3)C(C4=NNC(=O)C5=CC=CC=C54)(F)F

Canonical SMILES

CC1CN2C(=NN=C2C(C)(F)F)CN1C(=O)C3=CC(=CC=C3)C(C4=NNC(=O)C5=CC=CC=C54)(F)F

Origin of Product

United States

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